(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid
Description
Properties
CAS No. |
1807888-00-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2S,3S)-2-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 |
InChI Key |
BFRVALJPWDJRTR-VHSXEESVSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydroboration-Oxidation Route Starting from Dihydropyran Derivatives
One well-documented method involves the hydroboration of 3,4-dihydro-2H-pyran followed by oxidation and subsequent functional group transformations to yield the target acid with defined stereochemistry.
-
- Hydroboration of 3,4-dihydro-2H-pyran with borane-tetrahydrofuran complex at 0 °C produces 3-hydroxytetrahydropyran in moderate yield (~47%).
- Oxidation of the alcohol to the corresponding aldehyde or ketone is efficiently achieved using pyridinium chlorochromate (PCC) with molecular sieves at room temperature, yielding up to 90%.
- Conversion of the oxidized intermediate to a nitrile via treatment with tosylmethyl isocyanide (Tosmic) and potassium tert-butoxide in tert-butanol/dimethoxyethane mixture at 0 °C to room temperature, with yields around 48%.
- Final saponification of the nitrile under reflux with sodium hydroxide in ethanol/water mixture affords the tetrahydrofuran-3-carboxylic acid in high yield (~95%).
- The stereochemistry (2S,3S) is controlled by the initial hydroboration step and maintained throughout the sequence.
-
- High stereoselectivity and good overall yields.
- Well-established reagents and conditions.
- Suitable for scale-up due to mild reaction conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroboration | BH3·THF, 0 °C | 47 | Moderate yield, stereocontrol |
| Oxidation | PCC, molecular sieves, rt | 90 | High yield, mild conditions |
| Nitrile formation | Tosmic, t-BuOK, t-BuOH/DME, 0 °C to rt | 48 | Moderate yield |
| Saponification | NaOH, EtOH/H2O reflux | 95 | High yield, completes acid formation |
This method is detailed in a comprehensive study on tetrahydrofuran derivatives synthesis, highlighting the importance of controlled oxidation and nucleophilic substitution steps to achieve the desired acid with (2S,3S) stereochemistry.
Grignard Reagent Carboxylation Approach
Another classical approach to prepare carboxylic acids, including substituted tetrahydrofuran carboxylic acids, is via the carboxylation of Grignard reagents derived from aryl or alkyl halides.
-
- Preparation of a Grignard reagent from a suitable phenyl-substituted halide.
- Reaction of the Grignard reagent with carbon dioxide to form the magnesium carboxylate intermediate.
- Acidic workup to yield the carboxylic acid.
-
- Functional groups incompatible with Grignard reagents (e.g., -OH, -NH, carbonyls) must be absent or protected.
- The stereochemistry control depends on the precursor and reaction conditions.
- This method is versatile for introducing the carboxyl group but may require additional steps to form the tetrahydrofuran ring with correct stereochemistry.
-
- Straightforward and widely used for carboxylic acid synthesis.
- Applicable to a broad range of substrates.
-
- Sensitive to moisture and incompatible functional groups.
- May require chiral auxiliaries or catalysts for stereoselective synthesis.
This approach is a fundamental method for carboxylic acid preparation and can be adapted for the synthesis of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid when combined with ring-forming strategies.
Intramolecular Cyclization and Ring Expansion Techniques
Photochemical and base-induced ring expansion reactions have been explored for constructing tetrahydrofuran rings with specific substituents.
-
- Starting from 3-chloro-1-phenylpropanol, treatment with potassium tert-butoxide in tetrahydrofuran at room temperature induces intramolecular cyclization to form 2-phenyloxetane intermediates.
- Subsequent ring expansion or functional group transformations yield the tetrahydrofuran carboxylic acid derivatives.
- Reaction monitoring shows color changes and requires careful phase separation and extraction to isolate pure products.
-
- The reaction proceeds with good selectivity under mild conditions.
- The method allows for the introduction of phenyl substituents and carboxyl groups in a controlled manner.
- Yields and stereoselectivity depend on reaction time, temperature, and base equivalents.
| Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 3-Chloro-1-phenylpropanol | KOtBu, THF, rt, 4 h | 2-Phenyloxetane intermediate | Color change observed, mild conditions |
| Intermediate | Further ring expansion/oxidation | This compound | Requires purification steps |
This method is supported by photochemical ring expansion studies and base-promoted cyclizations, providing an alternative route to the target compound.
Acid Chloride Intermediate Route
Conversion of the tetrahydrofuran-3-carboxylic acid to its acid chloride followed by amide formation and further transformations has been reported as a preparative strategy.
-
- The acid is treated with thionyl chloride under reflux to form the acid chloride quantitatively.
- The acid chloride reacts with amines or other nucleophiles to form amides or related derivatives.
- Subsequent reactions, such as Lawesson reagent treatment, can modify the functional groups further.
-
- This route is often used for derivatization rather than initial synthesis.
- It allows for the preparation of functionalized analogs of the acid.
- The acid chloride intermediate is a versatile synthetic handle.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | SOCl2, reflux | Quantitative | Efficient conversion |
| Amide formation | Amine, Et3N, CH2Cl2, rt | ~90 | High yield, mild conditions |
| Further modification | Lawesson reagent, toluene, 110 °C | Variable | Functional group transformations |
This method is detailed in synthetic protocols involving tetrahydrofuran carboxylic acid derivatives and their amide analogs.
Summary Table of Preparation Methods
| Method | Key Steps | Yield Range (%) | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydroboration-Oxidation | Hydroboration → Oxidation → Nitrile → Acid | 47–95 | High (2S,3S) | Good stereocontrol, mild conditions | Moderate number of steps |
| Grignard Carboxylation | Grignard formation → CO2 addition → Acid | Variable | Depends on precursor | Versatile, classical method | Sensitive to functional groups |
| Intramolecular Cyclization | Base-induced cyclization → Ring expansion | Moderate | Moderate | Mild conditions, selective | Requires careful purification |
| Acid Chloride Intermediate | Acid → Acid chloride → Amide formation | Quantitative → ~90 | N/A (derivatization) | Versatile for derivatization | Not initial synthesis route |
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have demonstrated that (2S,3S)-2-phenyltetrahydrofuran-3-carboxylic acid exhibits potent anti-inflammatory effects. In vitro assays have shown that derivatives of this compound inhibit cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), which are critical mediators in inflammatory processes.
- Case Study : A study evaluated a series of synthesized compounds related to this compound, revealing IC50 values for COX-1 and COX-2 inhibition as low as 0.18 µM for the most effective derivatives. Compounds FM10 and FM12 showed significant anti-inflammatory activity in vivo models, indicating their potential as therapeutic agents for inflammatory diseases .
Analgesic Effects
In addition to anti-inflammatory properties, compounds derived from this compound have been investigated for analgesic effects.
- Data Table: Analgesic Activity of Derivatives
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Analgesic Activity |
|---|---|---|---|
| FM4 | 0.74 | 0.69 | Potent |
| FM10 | 0.69 | 0.18 | Very Potent |
| FM12 | 0.18 | 0.18 | Very Potent |
These findings suggest that the compound can serve as an effective analgesic agent, potentially offering alternatives to traditional pain management therapies .
Mechanistic Insights
The mechanism of action for this compound involves binding to the active sites of COX enzymes and inhibiting their activity, thus reducing the synthesis of pro-inflammatory mediators like prostaglandins. Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, highlighting the importance of stereochemistry in their efficacy .
Mechanism of Action
The mechanism of action of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Key analogs are compared in Table 1, highlighting differences in substituents, stereochemistry, and functional groups.
Table 1: Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry | Key Features |
|---|---|---|---|---|---|---|
| (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid* | — | C₁₁H₁₂O₃ | ~192 | Phenyl (C2), carboxylic acid (C3) | (2S,3S) | High hydrophobicity, chiral center |
| (2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 117645-45-1 | C₁₃H₁₄O₅ | 250.25 | 2-Methoxyphenyl (C2), oxo (C5) | (2S,3S) | Enhanced H-bonding via oxo group |
| (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | 1234694-22-4 | C₁₅H₂₂O₄ | 266.33 | Octyl (C2), methylene (C4), oxo (C5) | (2S,3R) | Lipophilic, potential membrane affinity |
| Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | C₅H₈O₃ | 116.12 | None (base structure) | — | Low molecular weight, high solubility |
*Hypothetical values inferred from structural analogs.
Functional Group Impact on Properties
- Phenyl vs. Alkyl Substituents : The phenyl group in this compound increases aromatic interactions compared to the octyl chain in (2S,3R)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. This enhances binding to aromatic residues in proteins but reduces solubility in polar solvents .
- Oxo Group Effects: The 5-oxo group in (2S,3S)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid introduces a ketone, enabling hydrogen bonding and keto-enol tautomerism, which may improve stability in aqueous environments compared to the non-oxo parent compound .
- Stereochemical Influence : The (2S,3S) configuration of the target compound contrasts with the (2S,3R) configuration of the octyl-substituted analog. Such stereochemical differences can drastically alter biological activity, as seen in enantiomer-specific enzyme inhibition .
Biological Activity
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory, analgesic, and antioxidant contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : CHO
- Molecular Weight : 192.21 g/mol
- CAS Number : 1808784-86-2
Synthesis and Structural Confirmation
The synthesis of this compound involves several steps that typically include the formation of tetrahydrofuran derivatives followed by carboxylation. Structural confirmation is achieved through techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays have shown IC values indicating potent inhibition:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| (2S,3S)-2-PHTCA | 0.74 | 0.69 |
| FM10 | 0.69 | 0.18 |
| FM12 | 0.18 | 0.18 |
These results suggest that the compound may serve as a viable candidate for developing anti-inflammatory medications .
Analgesic Effects
In vivo studies have further confirmed the analgesic effects of this compound. Experimental models using carrageenan-induced paw edema have shown that the compound significantly reduces pain response in treated animals compared to controls .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. The compound exhibits a strong capacity to scavenge free radicals, contributing to its protective effects against oxidative stress. This activity is crucial for its potential therapeutic applications in diseases linked to oxidative damage .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in inflammatory pathways. These studies indicate favorable binding affinities and interactions that correlate with the observed biological activities .
Case Studies and Research Findings
- Case Study on In Vivo Efficacy :
- A study demonstrated that administration of this compound in a rodent model resulted in significant reductions in inflammatory markers compared to untreated groups.
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
